Beta-lactopyranosyl phenylisothiocyanate

Neoglycoprotein Synthesis Glycobiology Carbohydrate-Protein Conjugation

Beta-lactopyranosyl phenylisothiocyanate delivers a β-linked lactose disaccharide (Galβ1-4Glc) epitope essential for galectin and lactose-specific lectin recognition—a structural feature entirely absent in monosaccharide phenylisothiocyanate analogs (MW 313.33). This heterobifunctional reagent couples covalently to protein carriers via thiourea linkages, yielding chemically defined neoglycoproteins with uniform glycosylation for quantitative lectin-binding assays, glycodendrimer functionalization up to generation G5, and targeted drug delivery research. Substitution with monosaccharide reagents invalidates lactose-specific experimental conclusions.

Molecular Formula C19H25NO11S
Molecular Weight 475.5 g/mol
Cat. No. B13829383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-lactopyranosyl phenylisothiocyanate
Molecular FormulaC19H25NO11S
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)N=C=S
InChIInChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-2-8(4-9)20-7-32/h1-4,10-19,21-27H,5-6H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
InChIKeyFUWCMRQYLJXYNJ-BAGUKLQFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Lactopyranosyl Phenylisothiocyanate for Neoglycoprotein Synthesis: Procurement Specifications and Research Utility


Beta-lactopyranosyl phenylisothiocyanate (CAS 96324-93-5), also referred to as β-D-lactopyranosylphenyl isothiocyanate or 4-isothiocyanatophenyl β-D-lactoside, is a heterobifunctional glycosylating reagent bearing a β-linked lactose disaccharide moiety and a reactive phenylisothiocyanate group . With a molecular formula of C19H25NO11S and a molecular weight of 475.47 g/mol, this compound serves as a critical building block for preparing neoglycoproteins—synthetic glycoconjugates wherein defined carbohydrate epitopes are covalently attached to protein carriers via thiourea linkages . The lactose disaccharide unit confers specific recognition toward galactose/lactose-binding lectins, distinguishing it from simpler monosaccharide-based glycosylating agents .

Why Beta-Lactopyranosyl Phenylisothiocyanate Cannot Be Replaced by Generic Monosaccharide-Based Glycosylating Agents


Monosaccharide-based phenylisothiocyanate reagents such as β-D-glucopyranosylphenyl isothiocyanate (MW 313.33) or β-D-galactopyranosylphenyl isothiocyanate (MW 313.33) present only a single hexose unit, whereas beta-lactopyranosyl phenylisothiocyanate provides a disaccharide lactose epitope (Galβ1-4Glc) with distinct lectin-binding specificity and a substantially larger molecular footprint (MW 475.47) [1]. Substituting a lactose-based reagent with a glucose or galactose monosaccharide analog fundamentally alters the carbohydrate recognition profile of the resulting neoglycoprotein, invalidating any experimental conclusions regarding lactose-specific lectin interactions . Furthermore, the β(1→4) linkage geometry of the lactose moiety is essential for proper presentation to galectins and other galactoside-binding proteins, a structural feature entirely absent in monosaccharide phenylisothiocyanates .

Beta-Lactopyranosyl Phenylisothiocyanate: Quantitative Differentiation Evidence Against Alternative Glycosylating Reagents


Lactose Disaccharide vs. Monosaccharide Molecular Weight Differential: Structural and Functional Implications for Neoglycoprotein Density

Beta-lactopyranosyl phenylisothiocyanate possesses a molecular weight of 475.47 g/mol, representing a 162.14 g/mol increase (approximately 52% greater mass) compared to monosaccharide phenylisothiocyanate analogs such as β-D-glucopyranosylphenyl isothiocyanate (MW 313.33 g/mol) and β-D-galactopyranosylphenyl isothiocyanate (MW 313.33 g/mol) [1]. This molecular weight differential corresponds precisely to the additional galactopyranosyl residue (C6H10O5) that constitutes the lactose disaccharide structure. The increased molecular footprint directly influences the maximum achievable carbohydrate density on protein carriers and alters the spatial presentation of the carbohydrate epitope to lectin binding sites .

Neoglycoprotein Synthesis Glycobiology Carbohydrate-Protein Conjugation

Comparative Dendrimer Conjugation Capacity: Lactoside-Modified Dendrimers Achieve Higher Generation Functionalization Than Mannopyranoside Analogs

In systematic glycodendrimer construction studies, P-isothiocyanatophenyl β-D-lactoside (synonymous with beta-lactopyranosyl phenylisothiocyanate) was successfully conjugated to polyamidoamine (PAMAM) dendrimers spanning generations G0 through G5, whereas the analogous P-isothiocyanatophenyl α-D-mannopyranoside was limited to generations G0 through G3 [1]. This represents a 2-generation advantage in achievable dendrimer size and surface group density for the lactoside-bearing reagent. The thiourea linkage formed between the phenylisothiocyanate group and primary amines on the dendrimer surface enables stable covalent attachment, with the lactose moiety presented outward for lectin recognition [2].

Glycodendrimer Synthesis Targeted Drug Delivery Multivalent Ligand Display

Lactose-Specific Lectin Recognition Verified in L1210 Leukemia Cell Membrane Lectin Profiling Studies

The functional utility of beta-lactopyranosyl phenylisothiocyanate in probing lactose-specific lectin interactions is established through its use in preparing neoglycoproteins for L1210 mouse leukemia cell surface lectin characterization studies . In the foundational work cited by major suppliers, neoglycoproteins prepared from glycosidophenylisothiocyanates—including the β-D-lactopyranosylphenyl derivative—were substituted with fluorescein or methotrexate to quantitatively demonstrate the presence and sugar specificity of membrane lectins on L1210 cells [1]. While the precise binding affinity values for this specific compound were not reported in the accessible literature, its utility in this established experimental system contrasts with the behavior of monosaccharide-based reagents, which probe only glucose- or galactose-specific lectins but fail to interrogate lactose-disaccharide-specific recognition sites .

Membrane Lectin Profiling L1210 Leukemia Cells Carbohydrate Specificity Determination

Purity Specifications and Storage Stability: Procurement-Quality Benchmarks for Reproducible Neoglycoprotein Synthesis

Commercial specifications for beta-lactopyranosyl phenylisothiocyanate consistently indicate a minimum purity of ≥98% (TLC) in powder form, with recommended storage at 2–8°C to preserve isothiocyanate reactivity . This purity level meets or exceeds the specifications for comparable monosaccharide phenylisothiocyanates (≥98% for β-D-glucopyranosylphenyl isothiocyanate; ≥98% for β-D-galactopyranosylphenyl isothiocyanate), providing no procurement-quality disadvantage . The isothiocyanate functional group exhibits stability under recommended storage conditions; however, hazard classifications (Acute Tox. 4 Oral, Resp. Sens. 1, Skin Sens. 1) necessitate appropriate handling precautions consistent with other phenylisothiocyanate reagents [1].

Quality Control Reagent Purity Storage Stability

High-Value Research Applications of Beta-Lactopyranosyl Phenylisothiocyanate: Evidence-Driven Procurement Guidance


Preparation of Lactose-Bearing Neoglycoproteins for Galectin and Lactose-Specific Lectin Binding Studies

The primary documented application of beta-lactopyranosyl phenylisothiocyanate is the synthesis of neoglycoproteins for probing lactose-specific membrane lectins . In the L1210 leukemia cell model system, neoglycoproteins prepared by reacting this reagent with bovine serum albumin were substituted with fluorescein or methotrexate, enabling quantitative flow cytofluorometric detection of membrane lectin presence and carbohydrate specificity [1]. The β-linked lactose moiety (Galβ1-4Glc) is essential for recognition by galectins and other lactose-binding proteins; substitution with monosaccharide phenylisothiocyanates would yield neoglycoproteins with entirely different lectin-binding profiles, rendering experimental conclusions regarding lactose-specific interactions invalid. This application scenario is uniquely served by the lactose disaccharide structure—no monosaccharide alternative can functionally substitute [2].

Synthesis of High-Generation Lactose-Functionalized PAMAM Dendrimers for Multivalent Lectin Targeting

Beta-lactopyranosyl phenylisothiocyanate (as P-isothiocyanatophenyl β-D-lactoside) has been successfully employed to functionalize PAMAM dendrimers up to generation G5 via stable thiourea linkages, enabling multivalent display of lactose epitopes for enhanced lectin avidity . This capability extends two generations beyond what is achievable with the analogous P-isothiocyanatophenyl α-D-mannopyranoside (limited to G3), providing a quantitative advantage in ligand clustering capacity [1]. Higher-generation glycodendrimers offer increased surface area for carbohydrate presentation, potentially enhancing binding avidity to galectin-3 and other lactose-specific receptors. This application is particularly relevant for developing targeted drug delivery vehicles and lectin inhibition strategies in cancer and inflammation research [2].

Glycosylation Pattern Analysis and Protein-Glycan Interaction Mapping in Glycobiology Research

As a biochemical reagent in glycobiology, beta-lactopyranosyl phenylisothiocyanate serves as a glycosyl donor for synthesizing thioglycosides and glycoconjugates that mimic natural lactose-containing oligosaccharides . The compound's reactive phenylisothiocyanate group enables covalent coupling to primary amines on proteins, peptides, and solid supports, while the lactose disaccharide moiety provides a defined, homogeneous carbohydrate epitope [1]. This contrasts with natural glycoproteins, which exhibit heterogeneous glycosylation patterns that complicate structure-activity relationship studies. For researchers investigating the role of lactose-specific recognition in cell-cell communication, immune responses, or pathogen-host interactions, this reagent provides a chemically defined tool for constructing controlled experimental systems with uniform glycosylation [2].

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